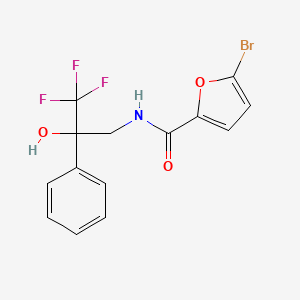![molecular formula C13H9N3S2 B2430382 2-[(4-Phényl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine CAS No. 338408-37-0](/img/structure/B2430382.png)
2-[(4-Phényl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. The thiadiazole ring is known for its versatility and wide range of biological activities, making it a valuable scaffold in medicinal chemistry
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Mécanisme D'action
Target of Action
Compounds with a similar thiadiazole ring structure have been found to interact with a variety of biological targets . For instance, some thiadiazole derivatives have been identified as effective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme plays a role in regulating pH in tumor cells, making it a target for anticancer therapy.
Mode of Action
It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various changes in the target, depending on the specific compound and target involved .
Biochemical Pathways
Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways . For example, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .
Pharmacokinetics
Thiadiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Their relatively good liposolubility, attributed to the presence of the sulfur atom, allows them to cross cellular membranes .
Result of Action
Compounds with a similar thiadiazole ring structure have been found to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the stability of thiadiazole derivatives like tdz is maintained below 200°c, and they are stable in water for over 24 days at room temperature across a wide ph range . Light exposure rapidly transforms them into phototropic isomers .
Analyse Biochimique
Biochemical Properties
It is known that thiadiazole derivatives, due to the presence of a sulfur atom, show good cell permeability leading to good bioavailability . This suggests that 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine may interact with various enzymes, proteins, and other biomolecules in the cell.
Cellular Effects
It is known that thiadiazole derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine may influence cell function in a variety of ways.
Molecular Mechanism
It is proposed that the reaction involves imine formation in the first step followed by an attack of the sulfur nucleophile on the imine carbon and finally intramolecular cyclization with the elimination of water .
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that thiadiazole derivatives can have potent biological activities, suggesting that the effects of 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine may vary with dosage .
Metabolic Pathways
It is known that thiadiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that thiadiazole derivatives, due to the presence of a sulfur atom, show good cell permeability .
Subcellular Localization
It is known that thiadiazole derivatives can have diverse biological activities, suggesting that 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine may be localized to various compartments or organelles within the cell .
Méthodes De Préparation
The synthesis of 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine typically involves the reaction of hydrazonoyl halides with thiadiazole derivatives. One common method includes the use of ethyl acetate as a solvent and triethylamine as a base . The reaction conditions often involve refluxing the mixture until the reaction is complete, as indicated by thin-layer chromatography (TLC) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Comparaison Avec Des Composés Similaires
2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine can be compared with other thiadiazole-containing compounds, such as:
1,2,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits similar pharmacological properties and is used in the development of various therapeutic agents.
Thiazoles: These compounds are also used in drug development for their antimicrobial and anticancer activities.
The uniqueness of 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine lies in its specific structure, which combines the properties of both thiadiazole and pyridine rings, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-phenyl-5-pyridin-2-ylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c1-2-6-10(7-3-1)12-13(18-16-15-12)17-11-8-4-5-9-14-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKVSRHUXMCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
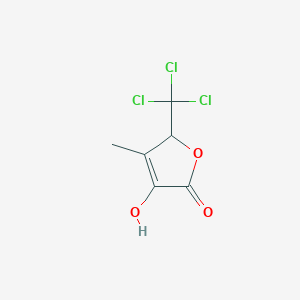

![5-[Benzyl(cyclopropyl)amino]pentan-2-one](/img/structure/B2430301.png)


![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2430305.png)

![10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2430307.png)
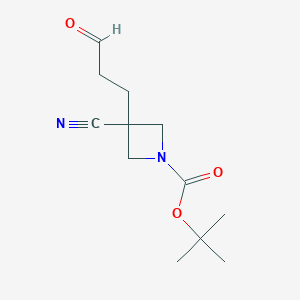
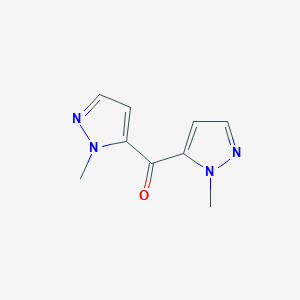
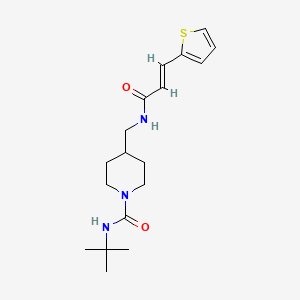
![N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430316.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2430319.png)
